Cas no 107415-26-9 (N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine)

N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine structure
107415-26-9 structure
Product Name:N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine
CAS-nummer:107415-26-9
MF:C13H16ClN3
MW:249.739241600037
CID:1183621
PubChem ID:10014979
Update Time:2025-04-20

N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • N-(7-chloroquinolin-4-yl)-n',n'-dimethylethane-1,2-diamine
    • N'-(7-chloro-[4]quinolyl)-N,N-dimethyl-ethylenediamine
    • N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine
    • 1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-
    • SureCN4281985
    • N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine
    • AKOS005853472
    • AI-204/43372130
    • CTK0G3029
    • N2-(7-chloro-quinolin-4-yl)-N1,N1-dimethyl-ethane-1,2-diamine
    • ACMC-20mazo
    • N2-(7-chloro-4-quinolinyl)-N1,N1-dimethyl-1,2-ethanediamine
    • CHEMBL98114
    • N'-(7-Chlor-[4]chinolyl)-N,N-dimethyl-aethylendiamin
    • N'-(7-chloro-[4]quinolyl)-N,N-dimethyl-ethylenediamine; N'-(7-chloroquinolin-4-yl)-N,N-dimethylethane-1,2-diamine; 1,2-Ethanediamine, N'-(7-chloro-4-quinolinyl)-N,N-dimethyl-; SureCN4281985; N-(7-chloro-4-quinolinyl)-N-[2-(dimethylamino)ethyl]amine; AKOS005853472; AI-204/43372130; CTK0G3029; N2-(7-chloro-quinolin-4-yl)-N1,N1-dimethyl-ethane-1,2-diamine; ACMC-20mazo; N2-(7-chloro-4-quinolinyl)-N1,N1-dimethyl-1,2-ethanediamine; CHEMBL9811
    • Z31223444
    • 107415-26-9
    • N-(7-chloroquinolin-4-yl)-N//',N//'-dimethylethane-1,2-diamine
    • SCHEMBL4281985
    • GS-0743
    • GEO-03365
    • DTXSID20434222
    • 7-CHLORO-N-[2-(DIMETHYLAMINO)ETHYL]QUINOLIN-4-AMINE
    • Inchi: 1S/C13H16ClN3/c1-17(2)8-7-16-12-5-6-15-13-9-10(14)3-4-11(12)13/h3-6,9H,7-8H2,1-2H3,(H,15,16)
    • InChI-sleutel: YFSUTRPECZEFJM-UHFFFAOYSA-N
    • LACHT: ClC1C=CC2C(C=1)=NC=CC=2NCCN(C)C

Berekende eigenschappen

  • Exacte massa: 249.10348
  • Monoisotopische massa: 249.1032752g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 235
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3
  • Topologisch pooloppervlak: 28.2Ų

Experimentele eigenschappen

  • PSA: 28.16
Aanbevolen leveranciers
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Cuiyuan Biotechnology Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie